6-Hydrazonopyridazin-3(6H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-diazenyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O/c5-6-3-1-2-4(9)8-7-3/h1-2,5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTOMFLCIIWBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=O)N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857520 | |
| Record name | (6E)-6-Hydrazinylidenepyridazin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90932-14-2 | |
| Record name | (6E)-6-Hydrazinylidenepyridazin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Overview of Pyridazinone and Hydrazone Chemistry
The pyridazinone ring system is a prominent heterocyclic motif in medicinal and agricultural chemistry. scholarsresearchlibrary.com Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. iglobaljournal.com The introduction of a carbonyl group into this ring gives rise to pyridazinones, which are known to exhibit a wide spectrum of biological activities. scholarsresearchlibrary.comsphinxsai.com The synthesis of pyridazinone derivatives often involves the cyclocondensation of dicarbonyl compounds or their equivalents with hydrazine (B178648) or its derivatives. iglobaljournal.comnih.govbiomedpharmajournal.org A common method involves the reaction of a γ-keto acid with hydrazine hydrate (B1144303) to form a dihydropyridazinone, which can then be oxidized to the corresponding pyridazinone. nih.gov
Hydrazones, characterized by the R1R2C=NNR3R4 linkage, are another class of compounds with significant chemical versatility. naturalspublishing.com They are typically synthesized through the condensation reaction of hydrazides with aldehydes or ketones. mdpi.com The chemistry of hydrazones is rich, owing to the presence of both nucleophilic and electrophilic centers, as well as their ability to exist in keto-enol tautomeric forms and as geometric isomers. mdpi.comdergipark.org.tr This structural flexibility makes them valuable intermediates in a variety of organic transformations and key components in the design of functional molecules. naturalspublishing.com Hydrazones have found applications as analytical reagents, in the synthesis of polymers, and as building blocks for more complex heterocyclic systems. dergipark.org.trresearchgate.netdergipark.org.tr
Significance of the 6 Hydrazonopyridazin 3 6h One Scaffold in Organic Synthesis
The 6-Hydrazonopyridazin-3(6H)-one scaffold represents a unique fusion of the pyridazinone and hydrazone moieties, creating a molecule with a distinct set of properties and synthetic potential. The chemical structure features a pyridazine (B1198779) ring with a carbonyl group at the 3-position and a hydrazone group at the 6-position. vulcanchem.com This arrangement offers multiple sites for chemical modification, allowing for the generation of diverse molecular libraries.
The synthesis of derivatives based on this scaffold often involves multi-step reaction sequences. For instance, a common strategy begins with the synthesis of a 6-substituted-3(2H)-pyridazinone, which can then be further functionalized. One approach involves the introduction of an acetohydrazide group at the N2 position of the pyridazinone ring, followed by condensation with various aldehydes or ketones to form the desired hydrazone derivatives. nih.gov Another synthetic route involves the preparation of a chloropyridazine intermediate, which can then react with different hydrazones to yield the final products. nih.gov
The significance of this scaffold lies in its ability to serve as a versatile platform for creating compounds with a wide range of potential applications. The combination of the pyridazinone core, known for its biological activities, with the adaptable hydrazone linkage allows for fine-tuning of the molecule's steric and electronic properties. This modularity is a key advantage in the rational design of new chemical entities.
Table 1: Key Synthetic Intermediates and Reactions for this compound Derivatives
| Intermediate | Reagents | Reaction Type | Resulting Moiety |
| γ-Keto acid | Hydrazine (B178648) hydrate (B1144303) | Cyclocondensation | Dihydropyridazinone |
| Dihydropyridazinone | Bromine/Acetic Acid | Oxidation | Pyridazinone |
| 6-substituted-3(2H)-pyridazinone | Ethyl chloroacetate, then Hydrazine hydrate | N-alkylation and hydrazinolysis | Acetohydrazide derivative |
| Acetohydrazide derivative | Aldehydes/Ketones | Condensation | Hydrazone derivative |
| 6-chloro-3(2H)-pyridazinone | Hydrazones | Nucleophilic substitution | Hydrazonopyridazinone |
Scope and Research Objectives for 6 Hydrazonopyridazin 3 6h One
Direct Synthesis Approaches
Direct synthesis methods focus on the de novo construction of the pyridazinone ring, often through reactions that form the heterocyclic core in a single or sequential pot.
Condensation Reactions with Hydrazine (B178648) Derivatives
A foundational and widely employed method for synthesizing the pyridazinone ring system involves the condensation reaction between a 1,4-dicarbonyl compound, or its synthetic equivalent like a γ-ketoacid, and a hydrazine derivative. libretexts.org This reaction proceeds through the initial formation of a hydrazone, which subsequently undergoes an intramolecular cyclization and dehydration to yield the stable six-membered pyridazinone ring. libretexts.org
The classic Fischer synthesis of pyridazinones, for instance, involves the cyclization of the phenylhydrazone of levulinic acid. researchgate.net This highlights the dual nature of the reaction, which involves both condensation and cyclization steps. More contemporary approaches utilize one-pot, three-component reactions. For example, a highly substituted pyridazine (B1198779) can be prepared through a domino sequence where 1,1-dihydrazino-2-nitroethylene (generated in-situ from hydrazine) is condensed with active 1,2-dicarbonyl compounds, followed by an intramolecular aza-ene addition cyclization. researchgate.net
| Starting Material (1,4-Dicarbonyl Equivalent) | Hydrazine Derivative | Conditions | Product Type |
| Levulinic Acid | Phenylhydrazine | Heating, PCl₅ for oxidation | Phenyl-substituted Pyridazinone researchgate.net |
| γ-Ketoesters | Hydrazine Hydrate (B1144303) | Reflux in ethanol (B145695) | Substituted Pyridazinone |
| 1,2-Dicarbonyl Compounds | In-situ generated Hydrazine derivative | One-pot, uncatalyzed | Highly substituted Pyridazines researchgate.net |
| Mucochloric or Mucobromic Acid | Hydrazine Hydrate | Aqueous medium | 4,5-Dihalopyridazin-3(2H)-ones |
Cyclization Reactions towards the Pyridazinone Ring System
Cyclization reactions are central to forming the pyridazinone core from various acyclic precursors. These methods offer alternative pathways that can be advantageous for creating specific substitution patterns.
One significant method is the intramolecular Dieckmann cyclization, which has been used to prepare 6-substituted 5-hydroxy-3-oxo-2,3-dihydropyridazine-4-carboxylates in good yields. researchgate.net Another powerful technique for accessing the diazine core is the Diels-Alder reaction, where a tetrazine reacts with an olefin, followed by the elimination of nitrogen gas to form the dihydropyridazine (B8628806) ring, which can then be oxidized. researchgate.net
Modern synthetic efforts have also explored radical cyclization. For instance, the pyridazinone ring system can serve as a scaffold for diastereoselective 5-exo radical cyclization, where an embedded hydrazone acts as a radical acceptor to form fused cyclopenta-pyridazinones. nih.gov While this creates more complex analogues, it demonstrates an advanced cyclization strategy for building upon the pyridazinone theme. nih.gov
| Cyclization Type | Precursor Structure | Key Reagents/Conditions | Outcome |
| Intramolecular Dieckmann | Di-ester precursor with N-N bond | Base (e.g., sodium ethoxide) | Substituted Pyridazinone-carboxylate researchgate.net |
| Diels-Alder Reaction | Tetrazine and Alkene | Heating | Dihydropyridazine intermediate researchgate.net |
| Radical Cyclization | Pyridazinone with unsaturated side chain | HSnBu₃, ACN | Fused Cyclopenta-pyridazinone nih.gov |
| Aza-ene Addition | Hydrazone of 1,2-dicarbonyl | Spontaneous/Thermal | Substituted Pyridazine researchgate.net |
Indirect Synthesis via Precursor Functionalization
Indirect methods provide alternative routes to this compound and its analogues by modifying existing heterocyclic structures. These strategies are particularly useful when the required precursors are readily available.
Derivatization of Pyridazinone Core Structures
This approach begins with a pre-formed pyridazinone ring that bears a suitable leaving group at the C-6 position, such as a halogen or a thioether. The hydrazono (or tautomeric hydrazino) moiety is then introduced via nucleophilic substitution, typically by reacting the precursor with hydrazine hydrate or a substituted hydrazine.
For example, 6-chloropyridazin-3(2H)-one is a common starting material. Its reaction with hydrazine hydrate, often in a protic solvent like ethanol or water under reflux, displaces the chloride ion to yield the desired 6-hydrazino-3(2H)-pyridazinone, a tautomer of this compound. This method is straightforward and widely applicable for creating a library of analogues by varying the substituted hydrazine.
| Pyridazinone Precursor | Reagent | Typical Conditions | Product |
| 6-Chloropyridazin-3(2H)-one | Hydrazine Hydrate | Ethanol, Reflux | 6-Hydrazinopyridazin-3(2H)-one |
| 4,5-Dichloro-3(2H)-pyridazinone | Hydrazine Hydrate | Ethanol, Reflux | 6-Hydrazino-4,5-dichloropyridazin-3(2H)-one |
| 6-Methylthiopyridazin-3(2H)-one | Hydrazine Hydrate | Heating | 6-Hydrazinopyridazin-3(2H)-one |
Transformation of Hydrazone Precursors
In a strategy that can be seen as the reverse of the condensation-cyclization pathway, it is possible to start with a molecule that already contains the hydrazone functional group and then construct the pyridazinone ring onto this scaffold.
The synthesis first reported by Fischer, involving the cyclization of the phenylhydrazone of levulinic acid, can also be classified under this approach if the hydrazone is considered the primary precursor. researchgate.net The key step is the intramolecular reaction, typically acid- or base-catalyzed, that forms the heterocyclic ring from an open-chain hydrazone containing a suitably positioned carboxylic acid or ester group.
| Hydrazone Precursor | Key Functional Group for Cyclization | Conditions | Product |
| Phenylhydrazone of Levulinic Acid | Carboxylic acid | PCl₅, Heat | 6-phenyl-3(2H)-pyridazinone researchgate.net |
| Hydrazone of a γ-ketoester | Ester | Acid or Base catalyst | Substituted Pyridazinone |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign by reducing waste, minimizing energy consumption, and using safer chemicals. jocpr.comacs.org These concepts are increasingly being applied to the synthesis of heterocyclic compounds, including pyridazinones.
One key area of improvement is the use of greener solvents. Reactions traditionally performed in hazardous solvents are being adapted to use more benign alternatives like water or ethanol. jocpr.com For instance, the regioselective reaction of 2,6-dichloropurine (B15474) with hydrazine hydrate can be effectively carried out in ethanol at 80°C, followed by condensation with dicarbonyl compounds, representing a greener approach to related hydrazone derivatives. researchgate.net
Other green techniques applicable to pyridazinone synthesis include:
Multi-component Reactions (MCRs): As mentioned previously, one-pot, three-component syntheses are inherently greener as they increase atom economy, reduce the number of workup and purification steps, and minimize solvent waste. researchgate.net
Solvent-Free Conditions: Performing reactions by grinding the solid reactants together, sometimes with a catalytic amount of acid, can eliminate the need for solvents entirely. sioc-journal.cn This method is simple, efficient, and environmentally friendly. sioc-journal.cnresearchgate.net
Microwave Irradiation: The use of microwaves can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. researchgate.net
| Green Chemistry Technique | Principle | Advantage in Pyridazinone Synthesis |
| Use of Greener Solvents (e.g., Ethanol, Water) | Safer Solvents jocpr.com | Reduces toxicity and environmental impact compared to chlorinated or aprotic polar solvents. researchgate.net |
| One-Pot, Multi-component Reactions | Atom Economy, Waste Prevention synthiaonline.com | Increases efficiency by combining multiple steps, saving time, energy, and materials. researchgate.net |
| Solvent-Free Grinding | Waste Prevention, Energy Efficiency acs.org | Eliminates solvent use and often proceeds at room temperature. sioc-journal.cn |
| Microwave-Assisted Synthesis | Energy Efficiency | Drastically reduces reaction times and energy consumption. researchgate.net |
Solid-Phase Synthesis Techniques for this compound Analogues
Solid-phase organic synthesis (SPOS) represents a cornerstone in combinatorial chemistry, providing a highly efficient platform for the generation of large libraries of small molecules for drug discovery and other applications. nih.govimperial.ac.uk This methodology has been successfully applied to the synthesis of various heterocyclic scaffolds, including pyridazinone derivatives. tandfonline.com The core principle of SPOS involves anchoring a starting material or scaffold to an insoluble polymer support (resin), performing a sequence of chemical reactions, and finally cleaving the desired product from the support. This approach offers significant advantages, most notably the simplification of purification at each step, as excess reagents and by-products are removed by simple filtration and washing of the resin. imperial.ac.ukmdpi.com
A key strategy in the solid-phase synthesis of pyridazinone analogues involves immobilizing a core component of the heterocycle onto a suitable resin. For instance, a 3-chloropyridazine (B74176) moiety has been successfully attached to a Wang resin. researchgate.net Once anchored, this solid-supported intermediate can be subjected to various solution-phase reagents to build molecular diversity. One notable application is the use of Suzuki coupling reactions, where the immobilized chloropyridazine is reacted with a diverse range of arylboronic acids to yield 6-aryl-3(2H)-pyridazinone precursors. researchgate.net
The general workflow for such an approach is detailed below:
| Step | Action | Description | Key Reagents/Conditions |
| 1 | Immobilization | The pyridazine core is attached to the solid support. | 3-chloropyridazine, Wang resin |
| 2 | Diversification | The resin-bound substrate undergoes reaction to introduce variety. | Arylboronic acids, Suzuki coupling conditions |
| 3 | Cleavage | The final product is released from the solid support. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |
Another advanced technique is the use of traceless linkers, where the point of attachment to the resin is eliminated from the final molecule during the cleavage step, leaving no "scar." A method for the traceless solid-phase synthesis of 3(2H)-pyridazinones has been developed utilizing a dihydropyran-functionalized resin, highlighting the versatility of SPOS in producing clean target compounds. researchgate.net
The power of SPOS is fully realized in the context of combinatorial library synthesis using a "split-and-pool" (or "split-and-mix") strategy. mdpi.com This technique allows for the exponential generation of unique compounds. The process begins with a single batch of resin, which is split into multiple portions. Each portion is reacted with a different chemical building block. Afterwards, all the resin portions are pooled back together, mixed, and then split again for a subsequent round of reactions with a second set of diverse building blocks. imperial.ac.uk Repeating this process through several synthetic steps can generate a library of thousands or even millions of discrete compounds, where each individual bead of resin theoretically holds a single, unique molecular entity. imperial.ac.ukmdpi.com
A hypothetical two-step split-and-pool synthesis for a pyridazinone library can be visualized as follows:
| Initial State | Step 1: Split & Diversify (R1) | Step 2: Pool, Split & Diversify (R2) | Final Library on Resin Beads |
| Resin-Scaffold | Resin-Scaffold-R1a | Resin-Scaffold(-R1a)-R2a | One bead contains Scaffold-R1a-R2a |
| Resin-Scaffold-R1b | Resin-Scaffold(-R1a)-R2b | One bead contains Scaffold-R1a-R2b | |
| Resin-Scaffold-R1c | Resin-Scaffold(-R1b)-R2a | One bead contains Scaffold-R1b-R2a | |
| Resin-Scaffold(-R1b)-R2b | One bead contains Scaffold-R1b-R2b | ||
| etc. | etc. |
Furthermore, to overcome the limitations of commercially available building blocks, de novo synthesis of key intermediates can be performed directly on the solid support. For example, resin-bound β-keto esters can be synthesized and subsequently used in condensation reactions to construct the heterocyclic core, thereby expanding the potential for structural diversity in the final library. units.it These solid-phase strategies are instrumental in exploring the vast chemical space around the pyridazinone scaffold, facilitating the efficient synthesis and screening of novel analogues.
Fundamental Reactivity Patterns
The reactivity of this compound is largely governed by the electronic nature of the hydrazone moiety and the potential for structural reorganization through tautomerism and isomerization.
The hydrazone group (-C=N-NH2) is a key determinant of the reactivity of this compound. The terminal nitrogen atom of the hydrazone possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with various electrophiles. Conversely, the carbon atom of the C=N double bond can exhibit electrophilic character, particularly when the adjacent nitrogen atom is protonated or coordinated to a Lewis acid, making it susceptible to attack by nucleophiles.
The pyridazinone ring, with its electron-withdrawing amide functionality, influences the electronic properties of the hydrazone group. This electronic interplay can modulate the nucleophilicity of the terminal nitrogen and the electrophilicity of the imine carbon, thereby fine-tuning the molecule's reactivity in various chemical transformations. The ability of this compound to form complexes with transition metals can also alter its reactivity and stability. evitachem.com
Tautomerism, the interconversion of structural isomers, is a significant feature of the this compound framework. The molecule can exist in several tautomeric forms due to the migration of protons. For instance, proton transfer can occur between the hydrazone nitrogen and the pyridazinone ring nitrogen or oxygen atoms. These tautomeric equilibria are influenced by factors such as the solvent, temperature, and pH. The existence of different tautomers can lead to diverse reactivity, as each tautomer may present unique reactive sites. For example, studies on related N-heterocycles like 3-hydroxypyridazin-6-one have demonstrated the existence of different tautomeric forms in solution. rsc.org
Isomerization, the process of converting a molecule into another that has the same atoms but a different arrangement, can also occur. This can involve, for example, the isomerization of the C=N double bond of the hydrazone moiety, leading to (E) and (Z) isomers. The specific isomer present can influence the steric and electronic environment of the reactive centers, thereby affecting the course and outcome of chemical reactions. Computational studies on related heterocyclic systems, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, have been used to determine the most stable tautomers, which often align with experimental observations. nih.gov
Reaction Pathways and Mechanisms
The unique structural and electronic features of this compound enable it to participate in a variety of reaction pathways, including cycloadditions, oxidative processes, and exchange reactions.
[4+2] cycloaddition reactions, most notably the Diels-Alder reaction, are powerful tools for the formation of six-membered rings. wikipedia.orglibretexts.org In these reactions, a conjugated diene (a system with four π-electrons) reacts with a dienophile (a system with two π-electrons) to form a cyclic adduct. wikipedia.org The pyridazine ring within this compound can potentially act as the diene component in inverse-electron-demand Diels-Alder reactions. In this type of reaction, an electron-rich dienophile reacts with an electron-poor diene.
Research on related pyridazine systems has shown that they can undergo thermally induced intramolecular Diels-Alder reactions. mdpi.com For instance, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles have been shown to undergo [4+2] cycloadditions with inverse electron demand to form fused benzonitriles. mdpi.com The success of these reactions can be dependent on the presence of electron-withdrawing groups on the pyridazine ring. mdpi.com While specific examples involving this compound as the diene in intermolecular [4+2] cycloadditions are not extensively detailed in the provided search results, its inherent electronic structure suggests potential for such reactivity.
Table 1: Key Aspects of [4+2] Cycloaddition Reactions
| Feature | Description |
| Reaction Type | Diels-Alder (specifically inverse-electron-demand) |
| Diene | Pyridazine ring of this compound (potential) |
| Dienophile | Electron-rich alkene or alkyne |
| Driving Force | Thermal activation |
| Product | Fused heterocyclic systems |
Recent advancements have highlighted the utility of hydrazones in catalytic N-radical cascade reactions initiated by oxidative deprotonation electron transfer. nih.gov This process involves the removal of a proton and an electron from the hydrazone, generating a nitrogen-centered radical. These highly reactive intermediates can then participate in subsequent bond-forming reactions.
A visible-light photocatalytic strategy has been developed for the oxidative deprotonation electron transfer of unsaturated hydrazones, mediated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.gov This method allows for the catalytic generation of N-centered radicals under mild conditions, leading to the synthesis of 1,6-dihydropyridazines with high regioselectivity. nih.gov Density Functional Theory (DFT) calculations have been employed to elucidate the mechanism of these reactions. nih.gov Although this specific study focused on unsaturated hydrazones, the fundamental principle of generating N-centered radicals from the hydrazone moiety is applicable to this compound, suggesting its potential to undergo similar oxidative transformations. The azide (B81097) radical (N3•) is another one-electron oxidant that has been used to study electron transfer reactions with various organic molecules. mdpi.com
Table 2: Mechanistic Steps in Oxidative Deprotonation Electron Transfer
| Step | Description |
| 1. Deprotonation | Removal of a proton from the hydrazone nitrogen. |
| 2. Electron Transfer | Oxidation of the resulting anion to form an N-centered radical. |
| 3. Radical Cascade | The N-radical engages in subsequent intramolecular or intermolecular reactions. |
| 4. Product Formation | Formation of a new heterocyclic product, such as a 1,6-dihydropyridazine. nih.gov |
Hydrazones can undergo reversible exchange reactions with other hydrazides through a process known as transimination. ljmu.ac.uk This equilibrium process involves the reaction of a hydrazone with a hydrazide, resulting in the formation of a new hydrazone and a new hydrazide. ljmu.ac.uk The kinetics of this exchange can be influenced by catalysis, for instance, by aniline. ljmu.ac.uk
Computational studies have explored the mechanisms of hydrazone exchange. ljmu.ac.uk The most favorable pathway is often found to be a specific acid-catalyzed reaction where the hydrazone nitrogen is protonated prior to nucleophilic attack by the incoming hydrazide. ljmu.ac.uk This protonation increases the electrophilicity of the hydrazone carbon, facilitating the attack. The transition state for this process can be stabilized by hydrogen bonding interactions. ljmu.ac.uk Given the presence of the hydrazone functionality, this compound is expected to participate in such transimination and hydrazone exchange reactions, allowing for the dynamic modification of its structure.
Other Cyclization and Annulation Reactions of the Pyridazinone-Hydrazone System
The pyridazinone-hydrazone scaffold is a versatile building block for the synthesis of various fused heterocyclic systems through cyclization and annulation reactions. These reactions leverage the reactivity of both the pyridazinone ring and the hydrazone moiety to construct new rings, leading to a diverse range of polycyclic compounds. An annulation is a ring-forming process where two molecular fragments are joined by forming two new bonds. scripps.edu
One common strategy involves the reaction of pyridazinone precursors with bifunctional reagents. For instance, pyridazin-3-one derivatives can be synthesized by reacting 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds, such as p-nitrophenylacetic acid or cyanoacetic acid, in refluxing acetic anhydride (B1165640). mdpi.com This reaction proceeds to give the pyridazin-3-one products in excellent yields. mdpi.com The resulting pyridazinone can then undergo further cyclization. For example, a 6-acetyl-3-oxopyridazine derivative reacts with DMF-DMA to form an enaminone, which serves as a precursor for fused azolo[1,5-a]pyrimidine derivatives upon reaction with various aminoazoles. mdpi.com
The hydrazone functionality itself is key to forming fused nitrogen-containing heterocycles. A typical method for constructing fused 1,2,3-triazole rings involves the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles. nih.gov Similarly, the synthesis of pyrido[3,4-d]pyridazin-4(3H)-one hydrazones can be achieved through the condensation of a suitable carbonyl compound (a pyrido[3,4-d]pyridazin-4-one) with a hydrazine derivative. ontosight.ai These fused systems are of interest in materials science and medicinal chemistry. ontosight.ailiberty.edu
Intramolecular cyclization is another powerful route to fused pyridazinones. The synthesis of pyridazinones and the related phthalazinones can occur through a process of intermolecular hydrazone formation followed by an intramolecular cyclization step. scholarsresearchlibrary.com More complex polycyclic systems, such as bispyridopyridazines, have been synthesized via reductive cyclization of ortho, ortho'-dinitro-2,4'-bipyridine precursors. mdpi.com The versatility of these reactions allows for the creation of a wide array of fused pyridazine structures, including those fused with thiophenes, pyrroles, and furans. mdpi.com
Table 1: Examples of Cyclization and Annulation Reactions
| Starting Material/Precursor | Reagent(s) | Resulting Fused System | Reaction Type | Reference |
|---|---|---|---|---|
| 3-Oxo-2-arylhydrazonopropanal | Cyanoacetic acid, Acetic Anhydride | Pyridazin-3-one | Cyclization | mdpi.com |
| 6-Acetyl-3-oxopyridazine derivative | DMF-DMA, then Aminoazoles | Azolo[1,5-a]pyrimidine | Cyclocondensation | mdpi.com |
| Dicarbonyl 1,2,3-triazoles | Hydrazine hydrate | 1,2,3-Triazolo[4,5-d]pyridazine | Cyclization | nih.gov |
| Pyrido[3,4-d]pyridazin-4-one | Hydrazine derivative | Pyrido(3,4-d)pyridazin-4(3H)-one hydrazone | Condensation | ontosight.ai |
| ortho, ortho'-dinitro-2,4'-bipyridine | Reductive cyclization conditions | Bispyridopyridazine | Reductive Cyclization | mdpi.com |
Catalytic Approaches in this compound Chemistry
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of reactions involving the this compound system. Various catalytic strategies, including organocatalysis, metal catalysis, and acid/base catalysis, have been developed for the synthesis and transformation of these heterocycles.
Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for annulation reactions. A notable example is the carbene-catalyzed enantioselective formal [3+3] annulation between dinucleophilic arylidene hydrazones and bromoenals to produce highly enantiopure 6-aryl-4,5-dihydropyridazinones. rsc.org The key steps in this mechanism involve the Umpolung (polarity inversion) of the aryl aldehyde-derived hydrazone, which then undergoes a chemoselective 1,4-addition to an NHC-bound α,β-unsaturated acyl azolium intermediate. rsc.org This method provides access to chiral dihydropyridazinone structures, which are challenging to synthesize via other routes. rsc.org
Metal Catalysis: Transition metals are widely used to catalyze transformations of pyridazinone derivatives. For instance, hydrogenation using a 10% Palladium on carbon (Pd/C) catalyst is employed for the intramolecular reductive cyclization of nitro-substituted precursors to form fused systems like 1,2,3-triazoloquinoxalinones. nih.gov Copper salts, such as copper(II) acetate (B1210297) [Cu(CH₃COO)₂], have been found to facilitate catalytic oxidation processes in pyridazinone chemistry, where the reaction rate is dependent on both the ligand and the metal salt used. researchgate.net
Acid Catalysis and Phase-Transfer Catalysis (PTC): Acid catalysis is frequently employed in the synthesis of the pyridazinone-hydrazone system itself. The condensation reaction between a carbonyl compound and a hydrazine derivative to form the hydrazone is typically catalyzed by an acid. ontosight.ai Furthermore, acidic ionic liquids, such as [bmim]Br/AlCl₃, have been used as environmentally compatible and reusable catalysts for Friedel–Crafts acylation followed by cyclization to form pyridazinones. scholarsresearchlibrary.com
For asymmetric synthesis, phase-transfer catalysis (PTC) has proven effective. The synthesis of optically pure 4,5-dihydro-3(2H)-pyridazinones has been achieved through the asymmetric γ-alkylation of α,β-unsaturated glutamyl sultams under PTC conditions, followed by reaction with hydrazines. researchgate.net
Table 2: Catalytic Approaches in Pyridazinone-Hydrazone Chemistry
| Catalysis Type | Catalyst Example | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Organocatalysis | N-Heterocyclic Carbene (NHC) | [3+3] Annulation | 6-Aryl-4,5-dihydropyridazinone | rsc.org |
| Metal Catalysis | 10% Pd/C | Reductive Cyclization | 1,2,3-Triazoloquinoxalinone | nih.gov |
| Metal Catalysis | Cu(CH₃COO)₂ | Oxidation | Varies | researchgate.net |
| Acid Catalysis | [bmim]Br/AlCl₃ (Ionic Liquid) | Friedel-Crafts Acylation / Cyclization | Pyridazinone | scholarsresearchlibrary.com |
| Phase-Transfer Catalysis | PTC Catalyst | Asymmetric γ-alkylation | Optically pure 4,5-dihydro-3(2H)-pyridazinone | researchgate.net |
Derivatization and Functionalization Strategies for 6 Hydrazonopyridazin 3 6h One
Modification of the Hydrazone Moiety
The hydrazone group (-C=N-NH₂) is a primary site for chemical modification due to the reactivity of its terminal primary amine. A principal strategy involves the reaction of this amine with various electrophiles to generate a diverse library of derivatives.
One common modification is the condensation reaction with aldehydes and ketones. For instance, reacting the hydrazone with substituted aromatic aldehydes leads to the formation of Schiff bases, known as benzal)hydrazone derivatives. scispace.commdpi.comsarpublication.com This reaction expands the molecular structure by introducing various substituted aryl groups.
Acylation of the terminal nitrogen is another key transformation. Treatment with reagents like ethyl bromoacetate (B1195939) can lead to the formation of acid hydrazides. mdpi.com These intermediates can be further reacted with aromatic aldehydes to produce a variety of N'-substituted hydrazide-hydrazone derivatives. mdpi.comnih.gov Similarly, reaction with acetic anhydride (B1165640) can yield triazine derivatives. nih.gov
The hydrazone moiety can also serve as a precursor for the construction of fused heterocyclic rings. Cyclization reactions with reagents such as carbon disulfide can lead to the formation of fused triazine-thione systems. nih.gov These transformations fundamentally alter the core structure, leading to novel chemical entities with distinct properties.
Table 1: Examples of Hydrazone Moiety Modification
| Reactant | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 6-Hydrazinylpyridazine derivative | p-Chlorobenzaldehyde | Pyridazinotriazine derivative | nih.gov |
| 6-Substituted-3(2H)-pyridazinone-2-ylacetate | Hydrazine (B178648) hydrate (B1144303), then substituted aromatic aldehydes | Hydrazide-hydrazone derivatives | mdpi.com |
| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic anhydride or Carbon disulphide | Pyridazinotriazine derivatives | nih.gov |
Functionalization of the Pyridazinone Ring System
The pyridazinone ring itself offers several sites for functionalization, allowing for modifications that can tune the electronic and steric properties of the molecule. The reactivity of the ring is influenced by the two adjacent nitrogen atoms and the carbonyl group. researchgate.netnih.gov
A primary method for functionalizing the pyridazinone ring is through N-alkylation at the N-2 position. This is commonly achieved by reacting the pyridazinone with alkylating agents like ethyl bromoacetate in the presence of a base such as potassium carbonate. mdpi.comresearchgate.net This introduces an ester functionality which can be further modified. For example, subsequent treatment with hydrazine hydrate converts the ester into a hydrazide, which can then be used for further derivatization at the hydrazone moiety. mdpi.com
The carbonyl group at the C-3 position can also be a target for functionalization. It can be converted to a thione (C=S) group by reacting with phosphorus pentasulfide. nih.gov The C-3 position can also be chlorinated using phosphorus oxychloride, transforming the pyridazinone into a 3-chloropyridazine (B74176) derivative. nih.govcore.ac.uk This chloro-substituent is a versatile handle for introducing other functional groups through nucleophilic substitution reactions. For example, reacting the 3-chloropyridazine derivative with hydrazine hydrate can re-introduce a hydrazinyl group, demonstrating the interplay between ring and moiety functionalization. nih.gov
Dehydrogenation of the dihydropyridazinone ring can be accomplished using reagents like bromine in acetic acid to create an aromatic pyridazinone system. core.ac.uk Additionally, the C-4 position of the ring can be functionalized through condensation with aromatic aldehydes in the presence of a base like sodium ethoxide, yielding 4-substituted benzylidene derivatives. core.ac.uk
Table 2: Examples of Pyridazinone Ring Functionalization
| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-2 | N-Alkylation | Ethyl bromoacetate, K₂CO₃ | N-2 substituted acetate (B1210297) derivative | mdpi.comresearchgate.net |
| C-3 | Chlorination | Phosphorus oxychloride (POCl₃) | 3-Chloropyridazine derivative | nih.govcore.ac.uk |
| C-3 | Thionation | Phosphorus pentasulfide (P₄S₁₀) | Pyridazinethione derivative | nih.gov |
| C-4 | Condensation | Aromatic aldehydes, Sodium ethoxide | 4-Substituted benzylidene derivative | core.ac.uk |
Regioselective Functionalization Techniques for 6-Hydrazonopyridazin-3(6H)-one Derivatives
Given the multiple reactive sites on the this compound scaffold, achieving regioselectivity—the control over which site reacts—is crucial for targeted synthesis. semanticscholar.orgmdpi.com Synthetic strategies often exploit the inherent differences in reactivity between the hydrazone moiety and the pyridazinone ring, or use specific reagents and catalysts to direct the reaction to a desired position. semanticscholar.orgmdpi.com
One-pot, multi-component reactions have been developed for the regioselective synthesis of pyridazinone derivatives. For instance, a three-component reaction of alkyl 2-cyanoacetates, arylglyoxals, and hydrazine hydrate in water at room temperature can regioselectively yield 6-aryl-4-cyano-3(2H)-pyridazinones. researchgate.net The proposed mechanism suggests an initial reaction between the cyanoacetate (B8463686) and the arylglyoxal, followed by cyclization with hydrazine, ensuring a specific substitution pattern. researchgate.net
The choice of catalyst and directing groups is a powerful tool for controlling regioselectivity in C-H functionalization reactions on heterocyclic systems. semanticscholar.orgmdpi.com While direct C-H functionalization of the pyridazinone ring is challenging, related heterocyclic systems demonstrate how palladium catalysts with specific ligands can direct arylation to a particular carbon atom. mdpi.com For example, in pyrazolo[1,5-a]pyrimidines, a phosphine-containing palladium catalyst promotes arylation at the C7 position, while a phosphine-free protocol leads to functionalization at the C3 position. mdpi.com Similar principles can be applied to design regioselective reactions for pyridazinone derivatives.
Furthermore, the reaction conditions can be tuned to favor one reactive site over another. For example, the nucleophilic substitution of a 3-chloro group on the pyridazinone ring can be performed, and subsequently, the hydrazone moiety at the C-6 position can be modified under different conditions, allowing for a stepwise and controlled functionalization of the molecule. nih.gov This sequential approach is a fundamental strategy for achieving complex, regioselectively functionalized pyridazinone structures.
Advanced Spectroscopic and Structural Analysis in 6 Hydrazonopyridazin 3 6h One Research
Spectroscopic Techniques for Structural Elucidation of Reaction Products and Tautomers (e.g., NMR, FTIR, Mass Spectrometry)
Spectroscopic methods are paramount in confirming the synthesis of 6-Hydrazonopyridazin-3(6H)-one derivatives and investigating the dynamic equilibrium between their tautomeric forms. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of pyridazinone derivatives. mdpi.commdpi.com In the ¹H NMR spectra of N-acylhydrazone derivatives of pyridazinones, the appearance of new, characteristic signals assigned to the azomethine moiety (C=N-H) is a key indicator of successful synthesis. mdpi.com Conversely, the disappearance of the double-proton signal of an -NH₂ group confirms the reaction of the hydrazine (B178648) moiety. mdpi.com The chemical shifts of protons on the pyridazinone core and any substituent groups provide detailed information about the electronic environment of the molecule. nih.gov
NMR is also crucial for studying keto-enol tautomerism, which can be prevalent in these compounds. nih.gov The presence of two distinct sets of signals in ¹H or ¹³C NMR spectra can indicate a mixture of tautomers in solution. mdpi.com For example, the ¹H NMR spectrum of a mixture of tautomers might show separate singlets for NH and OH groups at distinct chemical shifts. mdpi.com The integration of these signals can be used to determine the relative ratio of the tautomeric forms, which can be influenced by the polarity of the solvent. nih.gov
Interactive Table: Representative ¹H NMR Spectral Data for Pyridazinone Derivatives
| Functional Group | Chemical Shift (δ ppm) | Multiplicity | Notes |
| NH (Amide) | ~10.58 | Singlet | Exchangeable with D₂O |
| OH (Enol) | ~12.31 | Singlet | Indicates presence of enol tautomer |
| Pyridazine-H | ~6.64 | Singlet | Proton on the pyridazinone ring nih.gov |
| Aromatic-H | 6.71 - 8.31 | Multiplet | Protons on aromatic substituents mdpi.comnih.gov |
| NH (Hydrazone) | 4.35 - 4.40 | Singlet | Exchangeable with D₂O nih.gov |
Note: Chemical shifts are approximate and can vary based on the specific derivative, solvent, and experimental conditions.
In ¹³C NMR spectra, the signals for carbonyl groups are particularly informative. The carbonyl carbon of the pyridazinone ring typically appears in the range of δ 159-163 ppm. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound and its derivatives, FTIR spectra provide clear evidence for key structural features.
Characteristic absorption bands include:
N-H stretching: Bands in the region of 3140–3331 cm⁻¹ indicate the presence of -NH- and -NH₂ groups. mdpi.comnih.gov
C=O stretching: A strong band, typically observed between 1600-1710 cm⁻¹, is characteristic of the carbonyl group in the pyridazinone ring and any hydrazone moiety. mdpi.commdpi.com
C=N stretching: The presence of the azomethine group (C=N) of the hydrazone is confirmed by a band around 1550-1617 cm⁻¹. mdpi.comresearchgate.net
C-H stretching: Bands for C-H stretching in the aromatic and aliphatic regions are also observed, typically in the 2850–3000 cm⁻¹ range. mdpi.com
The absence of a C=O signal can confirm reactions where the carbonyl group has been converted, such as in the formation of a 3-chloropyridazine (B74176) derivative from a pyridazinone precursor. nih.gov
Interactive Table: Key FTIR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3140 - 3331 | Medium to Strong |
| C=O Stretch (Amide) | 1680 - 1710 | Strong |
| C=O Stretch (Pyridazinone) | 1600 - 1680 | Strong |
| C=N Stretch (Imine/Hydrazone) | 1550 - 1617 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight of synthesized compounds and confirming their elemental composition. mdpi.com The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For compounds containing chlorine, the presence of isotopic peaks (e.g., M⁺+2, M⁺+4) in characteristic ratios provides definitive evidence for the number of chlorine atoms in the molecule. nih.gov Fragmentation patterns observed in the mass spectrum can also offer additional structural information. asianpubs.org
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, X-ray crystallography offers the most definitive insight into the three-dimensional structure of a molecule in the solid state. researchgate.netdoaj.org This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. nih.gov
For pyridazinone derivatives, single-crystal X-ray diffraction has been used to:
Confirm Absolute Structure: It can unequivocally establish the connectivity of atoms, resolving any ambiguities that may arise from spectroscopic data alone. nih.gov
Analyze Molecular Conformation: It reveals the preferred conformation of the molecule in the crystal lattice, including the planarity of rings and the orientation of substituent groups.
Investigate Intermolecular Interactions: The crystal packing reveals information about non-covalent interactions such as hydrogen bonding and van der Waals forces, which govern the solid-state properties of the material.
For instance, the structure of a pyridazinone acid derivative was definitively confirmed by X-ray diffraction, providing concrete evidence that complemented NMR and IR data. nih.gov In another study, the crystal structure of a 1,6-dihydro-1,2,4,5-tetrazine, a related heterocyclic system, revealed an unsymmetrical boat conformation for the six-membered ring. researchgate.net Such detailed structural information is crucial for understanding structure-activity relationships and for computational studies like molecular docking.
Conformational Analysis of this compound and its Derivatives
The biological activity and physicochemical properties of this compound derivatives are often dependent on their three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
For arylhydrazones, Z and E isomers can exist around the C=N double bond. mdpi.com The Z isomers can sometimes be stabilized by the formation of an intramolecular hydrogen bond with an amidic nitrogen atom. mdpi.com The pyridazinone ring itself may adopt non-planar conformations, such as a twisted conformation, which can influence how the molecule interacts with biological targets. nih.gov
Computational simulations and spectroscopic methods are used to study these conformational preferences. mdpi.com For example, introducing a degree of conformational freedom between the pyridazinone scaffold and a heterocyclic moiety has been explored to study its influence on biological potency and selectivity. nih.gov Understanding the conformational landscape of these molecules is essential for designing derivatives with optimized properties and specific biological activities.
Computational and Theoretical Investigations of 6 Hydrazonopyridazin 3 6h One
Electronic Structure and Bonding Analysis
The electronic structure of 6-Hydrazonopyridazin-3(6H)-one is fundamentally governed by the interplay of the electron-deficient pyridazinone ring and the electron-donating hydrazono substituent. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating this relationship.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. In pyridazinone derivatives, the HOMO is typically distributed over the more electron-rich portions of the molecule, while the LUMO is localized on the electron-deficient areas. For this compound, the hydrazono group is expected to significantly contribute to the HOMO, increasing its energy and making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the pyridazinone ring, particularly the C=O and C=N bonds, indicating these sites as potential centers for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution within a molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the hydrazono group, indicating these as sites for electrophilic attack and hydrogen bonding. Positive potential (blue) would be expected around the N-H and C-H protons.
| Computational Parameter | Predicted Finding for this compound (based on analogs) | Significance |
|---|---|---|
| HOMO Energy | Relatively high, localized on the hydrazono group and parts of the ring | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively low, localized on the pyridazinone ring (C=O, C=N) | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Moderate, suggesting a balance of stability and reactivity | Indicator of chemical reactivity and kinetic stability |
| MEP Negative Regions | Around carbonyl oxygen and hydrazono nitrogens | Sites for electrophilic attack and hydrogen bond acceptance |
| MEP Positive Regions | Around N-H protons | Sites for nucleophilic attack and hydrogen bond donation |
Tautomeric Equilibria and Stability Studies
Tautomerism is a critical aspect of the chemistry of pyridazinones and hydrazones. This compound can exist in several tautomeric forms, and computational studies are essential to determine their relative stabilities. The primary tautomeric equilibria involve:
Amide-Iminol Tautomerism: Within the pyridazinone ring, a proton can migrate from the nitrogen atom to the carbonyl oxygen, resulting in an equilibrium between the lactam (keto) form, this compound, and the lactim (enol) form, 6-hydrazono-3-hydroxypyridazine. Computational studies on the parent pyridazin-3(2H)-one have shown that the keto form is significantly more stable than the enol form. mdpi.com
Hydrazone-Hydrazine Tautomerism: The exocyclic hydrazono group can also exhibit tautomerism, with a proton shifting from the terminal nitrogen to the adjacent nitrogen, leading to an equilibrium between the hydrazone form and the azo form, or to the carbon of the ring. More relevant is the equilibrium with the 6-hydrazinylpyridazin-3(2H)-one tautomer.
DFT calculations of the Gibbs free energies of the possible tautomers are used to predict their relative populations at equilibrium. The stability of different tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. For many heterocyclic systems, the amino and keto forms are generally favored over their imino and enol counterparts in solution. researchgate.net Theoretical calculations on related systems suggest that the hydrazono-keto tautomer is likely the most stable form of this compound.
| Tautomer | General Stability Trend (from related compounds) | Key Stabilizing/Destabilizing Factors |
|---|---|---|
| This compound (Keto-Hydrazone) | Predicted to be the most stable | Amide resonance stabilization |
| 6-Hydrazinylpyridazin-3(2H)-one (Keto-Hydrazine) | Less stable than the hydrazone form | Potential for intramolecular hydrogen bonding |
| 6-Hydrazono-3-hydroxypyridazine (Enol-Hydrazone) | Significantly less stable than the keto form | Gain in aromaticity of the pyridazine (B1198779) ring |
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, this can be applied to understand its formation, reactivity, and tautomeric interconversions.
Proton Transfer Mechanisms: The interconversion between tautomers occurs via proton transfer, which can be either an intramolecular process or mediated by solvent molecules. Theoretical studies on pyridazin-3(2H)-one have shown that direct intramolecular proton transfer from nitrogen to oxygen has a high activation energy due to the strained four-membered transition state. nih.gov However, the presence of a solvent molecule like water can significantly lower this barrier by acting as a proton shuttle. A similar mechanism is expected for the tautomerization of this compound.
Transition State Theory: By locating the transition state structures on the potential energy surface, the activation energies for various reactions can be calculated. This information is crucial for predicting reaction rates and understanding the feasibility of different reaction pathways. For example, modeling the condensation reaction between a suitable pyridazinone precursor and hydrazine (B178648) would allow for the elucidation of the reaction mechanism and the identification of the rate-determining step.
| Process | Computational Approach | Predicted Mechanistic Insights |
|---|---|---|
| Tautomeric Interconversion | Transition State Search (e.g., QST2/QST3) | Solvent-assisted proton transfer is likely the dominant pathway with a lower activation barrier compared to the intramolecular route. |
| Hydrazone Formation | Reaction Pathway Modeling | Elucidation of the addition-elimination mechanism, including the stability of intermediates and the energy of the transition states. |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can accurately predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These predictions are invaluable for structure elucidation and for interpreting experimental spectra.
NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict 1H and 13C NMR chemical shifts. nih.gov By calculating the spectra for all possible tautomers and conformers, and comparing them with experimental data, the predominant form of the molecule in solution can be identified. For this compound, the predicted chemical shifts would be sensitive to the tautomeric form and the electronic environment of each nucleus.
Vibrational Spectroscopy (IR/Raman): Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The calculated frequencies for the C=O, N-H, and C=N stretching modes would be particularly useful for distinguishing between different tautomers. For instance, the keto tautomer would exhibit a characteristic C=O stretching frequency, which would be absent in the enol form.
| Spectroscopic Technique | Predicted Key Signals for the Most Stable Tautomer | Significance of Prediction |
|---|---|---|
| 1H NMR | Distinct signals for pyridazinone ring protons and exchangeable N-H protons. | Aids in structural confirmation and tautomeric analysis. |
| 13C NMR | Characteristic signal for the carbonyl carbon (C=O) and the hydrazono carbon (C=N). | Provides information on the carbon skeleton and functional groups. |
| IR Spectroscopy | Strong absorption band for C=O stretching, and bands for N-H stretching and bending. | Helps to identify functional groups and confirm the predominant tautomeric form. |
Molecular Dynamics and Conformational Sampling
While the pyridazinone ring is relatively rigid, the exocyclic hydrazono group and any substituents can have conformational flexibility. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution, including its conformational preferences and interactions with solvent molecules.
Conformational Analysis: By exploring the potential energy surface, computational methods can identify the most stable conformations of the molecule. For the hydrazono group, this would involve determining the preferred orientation relative to the pyridazinone ring. These conformational preferences can influence the molecule's reactivity and biological activity.
Solvation Effects: MD simulations can explicitly model the interactions between this compound and solvent molecules. This is important for understanding how the solvent influences tautomeric equilibria and reaction mechanisms. The formation of hydrogen bonds between the molecule and protic solvents can stabilize certain tautomers or conformations.
| Computational Method | Investigated Property | Predicted Insights |
|---|---|---|
| Conformational Search | Rotational barriers of the hydrazono group | Identification of low-energy conformers and their relative populations. |
| Molecular Dynamics (MD) | Behavior in aqueous solution | Analysis of solvation shells and hydrogen bonding networks with water molecules. |
Applications of 6 Hydrazonopyridazin 3 6h One As a Chemical Building Block and Scaffold
Precursor in Heterocyclic Synthesis (e.g., triazoles, pyrazoles, diazinium salts)
The hydrazone moiety within 6-Hydrazonopyridazin-3(6H)-one is a key functional group that serves as a linchpin for the synthesis of diverse heterocyclic systems. This reactivity allows the pyridazinone core to be used as a foundational scaffold upon which other rings can be constructed.
Pyrazoles: The synthesis of pyrazoles from hydrazone precursors is a well-established and fundamental reaction in organic chemistry. The general method involves the cyclocondensation reaction between a hydrazine (B178648) or hydrazone and a 1,3-difunctional compound, such as a 1,3-diketone. In this context, this compound can serve as the hydrazine component. Reaction with a 1,3-dicarbonyl compound would lead to the formation of a new pyrazole (B372694) ring attached to the C6 position of the pyridazinone core, yielding a 6-(pyrazol-1-yl)pyridazin-3(2H)-one derivative. This method provides a straightforward and modular approach to synthesizing polysubstituted pyrazoles fused to the pyridazinone scaffold.
Triazoles: The hydrazone functional group is also a direct precursor for the synthesis of 1,2,4-triazole (B32235) rings. One established method involves the formal [3+2] cycloaddition of a hydrazone with a nitrile. This reaction sequence, which can proceed via an in-situ generated hydrazonoyl chloride intermediate, allows for the construction of multi-substituted N-alkyl-triazoles. By applying this methodology, this compound can be utilized to synthesize complex molecules where a triazole ring is directly appended to the pyridazinone structure, offering a pathway to novel hybrid heterocyclic systems.
Diazinium Salts: While the hydrazone group is not a direct precursor to a diazonium salt in the same manner as a primary amine, the this compound scaffold can be elaborated through multi-step sequences to incorporate functionalities that can be converted into diazinium salts. For instance, the hydrazone could be transformed into an amino group on a newly synthesized heterocyclic ring attached to the pyridazinone core. Subsequent diazotization of this amino group would then yield the corresponding diazonium salt, which can be used for further synthetic transformations, such as cross-coupling reactions.
| Target Heterocycle | General Reagents | Reaction Type | Resulting Structure |
|---|---|---|---|
| Pyrazoles | 1,3-Dicarbonyl Compounds | Cyclocondensation | 6-(Pyrazol-1-yl)pyridazin-3(2H)-one derivative |
| 1,2,4-Triazoles | Nitriles | Formal [3+2] Cycloaddition | 6-(1,2,4-Triazol-yl)pyridazin-3(2H)-one derivative |
| Diazinium Salts | Multi-step elaboration (e.g., reduction to amine) followed by diazotizing agent (e.g., NaNO₂, HCl) | Functional Group Transformation | Pyridazinone scaffold with a diazinium salt-containing substituent |
Role in Advanced Materials Science (e.g., dyes, sensing platforms)
The inherent electronic and structural properties of the this compound scaffold make it a promising candidate for applications in materials science, particularly as a core component in functional dyes and chemical sensors.
The hydrazone functional group (–C=N-NH–) is a well-documented recognition moiety for the development of fluorescent and colorimetric chemosensors. nih.govnih.gov Hydrazone-based sensors operate through various mechanisms, often involving coordination with metal ions. nih.govrsc.org This binding event perturbs the electronic structure of the molecule, leading to a detectable change in its photophysical properties, such as a "turn-on" or "turn-off" fluorescent response or a visible color change. nih.govrsc.org
Given these principles, this compound can be envisioned as a platform for sensing toxic metal ions. The nitrogen and oxygen atoms within the pyridazinone ring and the hydrazone group can act as a chelation site for cations like Fe³⁺, Cu²⁺, or Hg²⁺. nih.govnih.gov Upon coordination, mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) could be triggered, resulting in a measurable optical signal. The modular nature of its synthesis allows for the attachment of various fluorophores to the core structure, enabling the fine-tuning of its sensing properties for specific analytes. rsc.org Furthermore, hydrazone-based chromophores can be immobilized onto solid supports, such as paper or polymer films, to create practical, dipstick-type colorimetric sensors for environmental or biological monitoring. mdpi.com
Supramolecular Chemistry and Self-Assembly Based on this compound
Supramolecular chemistry focuses on the non-covalent interactions that guide the self-assembly of molecules into ordered, higher-level structures. This compound possesses all the necessary features to act as a versatile building block, or "tecton," in this field. Its structure contains multiple hydrogen bond donor and acceptor sites, which are crucial for directing self-assembly processes.
Specifically, the hydrazone moiety contains N-H groups that are effective hydrogen bond donors, while the pyridazinone ring features a carbonyl group (C=O) and ring nitrogen atoms that are potent hydrogen bond acceptors. This combination of donors and acceptors allows for the formation of robust and predictable hydrogen-bonding networks. Analogous to other nitrogen-rich heterocyclic systems like 1,3,5-triazines, this compound could self-assemble into well-defined architectures such as tapes, sheets, or more complex three-dimensional networks. rsc.org The precise geometry and directionality of these interactions could be further controlled by introducing additional functional groups onto the pyridazinone scaffold, enabling the rational design of novel supramolecular materials.
Ligand Design in Coordination Chemistry
The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules known as ligands. Hydrazones are widely recognized as a versatile class of ligands due to the presence of multiple donor atoms that can coordinate to metal centers. researchgate.net
This compound is an excellent candidate for ligand design. It contains several potential donor sites: the two adjacent nitrogen atoms of the pyridazinone ring, the oxygen atom of the carbonyl group, and the imine and amine nitrogens of the hydrazone moiety. This arrangement allows the molecule to act as a multidentate ligand, binding to a metal ion through multiple sites simultaneously to form a stable chelate complex. Depending on the conformation and the nature of the metal ion, it could behave as a bidentate or tridentate ligand. nih.govjptcp.com For example, it could coordinate to a metal through the carbonyl oxygen and the imine nitrogen (an O,N donor set) or through the ring nitrogens and the hydrazone group (an N,N,N donor set). This versatility makes it suitable for synthesizing a wide range of metal complexes with diverse geometries and electronic properties, which could find applications in catalysis, materials science, and bioinorganic chemistry. frontiersin.orgchemistryjournal.net
| Potential Donor Atoms | Possible Coordination Mode | Potential Metal Ions |
|---|---|---|
| Carbonyl Oxygen, Imine Nitrogen | Bidentate (O,N) | Cu(II), Ni(II), Co(II), Zn(II) |
| Pyridazinone Ring Nitrogens, Hydrazone Nitrogen | Tridentate (N,N,N) | Fe(III), Cr(III), Ru(II) |
| Pyridazinone Ring Nitrogen, Carbonyl Oxygen, Imine Nitrogen | Tridentate (N,O,N) | Mn(II), V(IV), Ti(IV) |
Future Perspectives and Emerging Research Directions in 6 Hydrazonopyridazin 3 6h One Chemistry
Development of Novel Synthetic Methodologies
The future of 6-Hydrazonopyridazin-3(6H)-one synthesis lies in the development of more efficient, sustainable, and versatile methodologies. While classical synthetic routes have been established, emerging strategies are poised to overcome limitations such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric byproducts.
Future research will likely focus on:
Catalytic Approaches: The development of novel catalytic systems, including transition-metal and organocatalysts, could enable more efficient and selective syntheses of this compound and its derivatives. For instance, new catalysts could facilitate the direct C-H functionalization of the pyridazinone core or the hydrazone moiety, opening up new avenues for structural diversification.
Green Chemistry Principles: A significant push towards environmentally benign synthetic methods is anticipated. This includes the use of greener solvents (e.g., water, supercritical fluids), energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), and atom-economical reactions that minimize waste.
Combinatorial Synthesis: The generation of libraries of this compound derivatives for high-throughput screening will be crucial for drug discovery efforts. The development of solid-phase or fluorous-phase synthesis techniques could streamline the preparation of a diverse range of analogs.
A comparative look at traditional versus emerging synthetic approaches is presented below:
| Feature | Traditional Synthesis | Emerging Methodologies |
| Catalysis | Often relies on stoichiometric reagents | Emphasis on catalytic, recyclable systems |
| Solvents | Predominantly organic solvents | Use of green and unconventional solvents |
| Energy Input | Conventional heating | Microwave, sonication, mechanochemistry |
| Efficiency | Can be multi-step with lower yields | Aims for higher atom economy and yields |
Exploration of Unexplored Reactivity Pathways
The inherent reactivity of the this compound scaffold, with its multiple functional groups, offers a rich landscape for exploring novel chemical transformations. Future research is expected to delve into previously uncharted reactivity pathways to access new chemical space.
Key areas for exploration include:
Post-Synthetic Modification: Developing reactions that selectively modify the pyridazinone ring, the hydrazone group, or both, after the core structure has been assembled. This could involve late-stage functionalization techniques to introduce diverse substituents.
Cycloaddition Reactions: The hydrazone moiety can potentially participate in various cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to construct novel fused heterocyclic systems. Investigating the scope and regioselectivity of these reactions will be a key research direction.
Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock novel bond-forming reactions and functionalization strategies that are not accessible through traditional thermal methods.
Advanced Computational Prediction and Rational Design
Computational chemistry is set to play an increasingly pivotal role in guiding the design and synthesis of novel this compound derivatives with desired properties. By leveraging in silico tools, researchers can accelerate the discovery process and reduce the reliance on trial-and-error experimentation.
Future computational efforts will likely involve:
Structure-Based Drug Design: For medicinal chemistry applications, computational docking and molecular dynamics simulations can be used to predict the binding interactions of this compound derivatives with biological targets. This can guide the design of more potent and selective inhibitors.
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of these compounds. This understanding can aid in predicting reaction outcomes and designing novel reactions.
Machine Learning and Artificial Intelligence: AI-driven approaches can be employed to analyze large datasets of chemical structures and biological activities to identify novel structure-activity relationships (SAR) and to predict the properties of virtual compounds.
The impact of computational prediction on the research workflow is significant:
| Stage | Traditional Approach | Computationally-Driven Approach |
| Lead Identification | High-throughput screening of large libraries | Virtual screening and focused library design |
| Lead Optimization | Iterative synthesis and testing | In silico prediction of affinity and properties |
| Reactivity Prediction | Empirical observation | Mechanistic investigation using QM methods |
Integration with Flow Chemistry and Automation for Scalable Synthesis
To meet the demands for larger quantities of this compound and its derivatives for preclinical and clinical studies, the development of scalable and automated synthesis platforms is essential. Flow chemistry, in particular, offers numerous advantages over traditional batch processing. researchgate.netresearchgate.net
The integration of these technologies will focus on:
Continuous Flow Synthesis: Designing and optimizing continuous flow processes for the key synthetic steps involved in the preparation of this compound. researchgate.net This can lead to improved reaction control, enhanced safety, and higher yields.
Automated Reaction Optimization: The use of automated platforms, potentially coupled with machine learning algorithms, can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, stoichiometry, catalyst loading) to identify optimal conditions. youtube.com
The benefits of adopting flow chemistry and automation are substantial:
| Parameter | Batch Synthesis | Flow Synthesis & Automation |
| Scalability | Challenging to scale up | Readily scalable by running for longer |
| Safety | Potential for thermal runaways | Enhanced heat and mass transfer, smaller reaction volumes |
| Reproducibility | Can be variable | High degree of control and reproducibility |
| Process Control | Limited real-time monitoring | Inline analytics for real-time monitoring and control |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 6-hydrazonopyridazin-3(6H)-one derivatives, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves condensation of hydrazine derivatives with pyridazinone precursors. For example, hydrazine-substituted pyridazinones react with aldehydes/ketones under reflux in ethanol or DMF to form hydrazone derivatives .
- Yield Optimization : Key factors include solvent polarity (e.g., ethanol vs. DMF), temperature control (60–100°C), and stoichiometric ratios of reactants. Catalytic acid (e.g., acetic acid) may enhance imine formation .
Q. How are spectroscopic and chromatographic techniques applied to confirm the structure of this compound analogs?
- Analytical Workflow :
- NMR : - and -NMR identify hydrazone tautomerism (e.g., E/Z isomerism) and substituent positions .
- IR : Stretching frequencies for C=N (1600–1650 cm) and N–H (3200–3400 cm) confirm hydrazone formation .
- HPLC/MS : Purity assessment and molecular ion detection (e.g., [M+H]) ensure synthetic fidelity .
Q. What in vitro assays are recommended for preliminary evaluation of the pharmacological activity of this compound derivatives?
- Biological Screening :
- Anti-inflammatory : COX-1/COX-2 inhibition assays using human whole blood or recombinant enzymes .
- Analgesic : Hot-plate or acetic acid-induced writhing models in rodents .
- Cardiovascular : Positive inotropic activity via isolated guinea pig atria or Langendorff heart preparations .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of this compound analogs with enhanced bioactivity?
- In Silico Strategies :
- Docking : Target CRF-1 receptors or COX-2 active sites using AutoDock Vina to predict binding affinities .
- QSAR : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with IC values .
Q. What experimental strategies address contradictions in reported biological data for structurally similar pyridazinone derivatives?
- Root Causes : Discrepancies may arise from assay variability (e.g., cell lines vs. tissue models), compound purity, or tautomeric equilibria .
- Resolution :
- Standardization : Use reference compounds (e.g., aspirin for COX assays) and replicate conditions from prior studies .
- Advanced Characterization : Employ X-ray crystallography to resolve tautomeric states impacting activity .
Q. How can structure-activity relationship (SAR) studies improve selectivity for this compound derivatives targeting specific receptors?
- SAR Insights :
- Design : Introduce bioisosteres (e.g., replacing phenyl with pyridyl) to optimize pharmacokinetics .
Q. What safety protocols are critical for handling hydrazone-containing compounds during synthesis and biological testing?
- Risk Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Segregate hydrazone waste for neutralization (e.g., oxidation with KMnO) before disposal .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
